N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound that belongs to the class of naphthofuran derivatives. This compound has garnered interest due to its potential biological activities, including anticancer and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide typically involves the following steps:
Formation of the naphthofuran core: This can be achieved through the cyclization of 2-hydroxy-1-naphthaldehyde with appropriate reagents.
Introduction of the carboxamide group: This step involves the reaction of the naphthofuran core with 4-chlorobenzylamine under suitable conditions to form the desired carboxamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and naphthofuran moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide involves its interaction with molecular targets such as NF-κB. By inhibiting NF-κB activity, the compound can reduce inflammation and induce apoptosis in cancer cells. This inhibition occurs through the disruption of signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(substitutedphenyl)amide analogs: These compounds share a similar naphthofuran core and exhibit comparable biological activities.
Benzo[b]thiophene-2-carboxamide derivatives: These compounds also target NF-κB and have shown potential in anticancer research.
Indole derivatives: Indole-based compounds have diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 4-chlorobenzyl group and the naphthofuran core contributes to its potent inhibitory effects on NF-κB .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c21-15-8-5-13(6-9-15)12-22-20(23)19-11-17-16-4-2-1-3-14(16)7-10-18(17)24-19/h1-10,19H,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWACKHFHQWTGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.